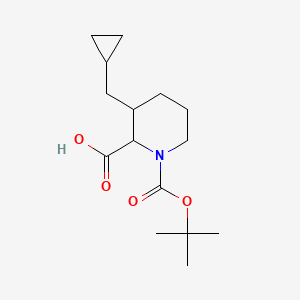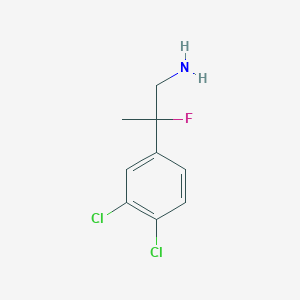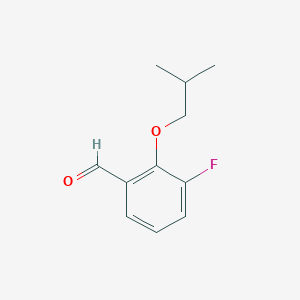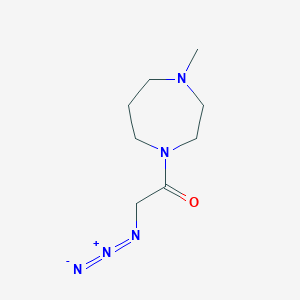![molecular formula C6H4Cl2N2O2S B1475256 2,4-二氯-6H,7H-5lambda6-噻吩[3,2-d]嘧啶-5,5-二酮 CAS No. 1698853-34-7](/img/structure/B1475256.png)
2,4-二氯-6H,7H-5lambda6-噻吩[3,2-d]嘧啶-5,5-二酮
描述
2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione is a chemical compound with the molecular formula C6H4Cl2N2O2S . It has a molecular weight of 239.08 g/mol .
Molecular Structure Analysis
The molecular structure of 2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione can be represented by the SMILES notation: O=S1(C2=C(Cl)N=C(Cl)N=C2CC1)=O .科学研究应用
合成新化合物
- Abdel-fattah等人(1998年)的研究描述了一种简便的合成方法,涉及使用2,4-二氯-6H,7H-5lambda6-噻吩[3,2-d]嘧啶-5,5-二酮衍生物来创建新的环系统,如异噻吩并[5′,4′:4,5]噻吩并[3,2-a]嘻吩[2,3-d]嘧啶,具有潜在的生物活性(Abdel-fattah等人,1998年)。
生物应用
- El-Gazzar等人(2006年)合成了带有融合噻唑环的噻吩[2,3-d]嘧啶化合物,暗示它们可能用于创造具有在治疗癌症方面应用的生物活性化合物(El-Gazzar et al., 2006)。
- Guo等人(2003年)对噻吩[2,3-d]嘧啶-2,4-二酮衍生物进行的研究突出了它们作为强效GnRH受体拮抗剂的作用,可能有助于治疗生殖疾病(Guo et al., 2003)。
化学合成和修饰
- Hirota等人(1990年)探索了各种6-取代噻吩[2,3-d]嘧啶-2,4(1H,3H)-二酮衍生物的合成,这些衍生物在化学研究中可能具有价值,用于开发新化合物(Hirota et al., 1990)。
抗癌和抗微生物潜力
- Santagati等人(1995年)合成了基于噻吩嘧啶环系统的新衍生物,表现出显着的镇痛、抗炎和低急性毒性,暗示了潜在的药用应用(Santagati et al., 1995)。
- Aly等人(2018年)对嘧啶酮衍生物进行了研究,包括噻吩[3,2-d]嘧啶-7-羰基脲衍生物,用于体外抗癌活性,表明该化合物在癌症研究中的潜力(Aly et al., 2018)。
- Tolba等人(2018年)合成了新的噻吩嘧啶衍生物作为抗微生物和抗炎剂,展示了该化合物在开发新的生物活性化合物中的相关性(Tolba et al., 2018)。
新合成方法和化学研究
- Vasilin等人(2015年)探讨了次级3-氨基噻吩[2,3-b]吡啶-2-甲酰胺的化学反应,这可能为涉及噻吩[3,2-d]嘧啶衍生物的新合成途径提供见解(Vasilin et al., 2015)。
- Yin等人(2022年)报道了一种带有咪唑啉基团的噻吩[2,3-d]嘧啶衍生物的合成,有助于丰富涉及这些化合物的合成策略的多样性(Yin et al., 2022)。
作用机制
Target of Action
The primary targets of 2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that the compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione are currently unknown. These properties are crucial for understanding the bioavailability of the compound .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione is currently unknown. Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound .
生化分析
Biochemical Properties
2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It interacts with various enzymes and proteins, potentially inhibiting their activity. For instance, this compound has been shown to interact with enzymes involved in DNA replication and repair, thereby affecting cellular processes. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition of its catalytic activity .
Cellular Effects
The effects of 2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression, without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage, disruption of metabolic processes, and induction of apoptosis. Threshold effects have been noted, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that may have distinct biological activities. This compound can affect metabolic flux by inhibiting key enzymes, resulting in changes in metabolite levels and overall metabolic balance .
Transport and Distribution
Within cells and tissues, 2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its accumulation and activity in different tissues, affecting its overall biological effects .
Subcellular Localization
The subcellular localization of 2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes. For example, localization to the nucleus may enhance its impact on gene expression, while localization to the mitochondria may influence cellular metabolism .
属性
IUPAC Name |
2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2S/c7-5-4-3(9-6(8)10-5)1-2-13(4,11)12/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALERZAHSJDWNKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1475180.png)
![(2E)-4-[3-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B1475181.png)

![[1-(Pyrrolidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475184.png)



![{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1475191.png)
![1-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1475192.png)
![(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1475194.png)


